Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate structure
96551-22-3 structure
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
96551-22-3
C14H17NO3
247.289684057236
MFCD05864717
803502
11075767

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Properties

Names and Identifiers

    • 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
    • 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
    • 1-Boc-3-Hydroxymethylindole
    • 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
    • tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
    • tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
    • N-Boc-3-(hydroxymethyl)indole
    • 1-Boc-3-hydroxymethyl-indole
    • 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • 1-N-Boc-indole-3-methanol
    • OOVPQKQFSDFRFA-UHFFFAOYSA-N
    • BCP26926
    • 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
    • N-Boc-1H-indole-3-methanol
    • tert-Butyl 3-(hydroxymethyl)indole-1-carboxylate
    • 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
    • SY015985
    • MFCD05864717
    • 11Z-0700
    • 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
    • ALBB-016769
    • F2158-2280
    • SCHEMBL1520892
    • 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
    • 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
    • J-524490
    • 3-HYDROXYMETHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 96551-22-3
    • DB-025981
    • SB40328
    • DTXSID80454365
    • CS-W005763
    • AB1294
    • AKOS005069607
    • Tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
    • t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
    • +Expand
    • MFCD05864717
    • OOVPQKQFSDFRFA-UHFFFAOYSA-N
    • 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
    • O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C

Computed Properties

  • 247.12100
  • 1
  • 3
  • 3
  • 247.12084340g/mol
  • 18
  • 311
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.4
  • 51.5

Experimental Properties

  • 2.91680
  • 51.46000
  • 1.553
  • 396°C at 760 mmHg
  • No data available
  • No data available
  • 193.3℃
  • No data avaiable
  • No data available

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Security Information

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003T9P-250mg
1-Boc-3-Hydroxymethylindole
96551-22-3 97%
250mg
$4.00 2024-04-19
A2B Chem LLC
AB77101-250mg
3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
96551-22-3 97%
250mg
$4.00 2024-07-18
Aaron
AR003TI1-1g
1-Boc-3-Hydroxymethylindole
96551-22-3 97%
1g
$5.00 2024-07-18
abcr
AB234188-1 g
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, 95%; .
96551-22-3 95%
1 g
€96.80 2023-07-20
Apollo Scientific
OR1698-1g
3-(Hydroxymethyl)-1H-indole, N-BOC protected
96551-22-3 97%
1g
£45.00 2024-05-26
Chemenu
CM101361-5g
1-Boc-3-Hydroxymethylindole
96551-22-3 95%+
5g
$108 2021-08-06
ChemScence
CS-W005763-5g
1-Boc-3-Hydroxymethylindole
96551-22-3 98.16%
5g
$90.0 2022-04-26
Crysdot LLC
CD11002184-25g
1-Boc-3-Hydroxymethylindole
96551-22-3 97%
25g
$416 2024-07-19
eNovation Chemicals LLC
D691256-5g
N-Boc-3-(hydroxymethyl)indole
96551-22-3 >95%
5g
$115 2022-09-07
Fluorochem
076633-1g
1-Boc-3-Hydroxymethylindole
96551-22-3 95%
1g
£25.00 2022-03-01

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; rt
Reference
A Modular Formal Total Synthesis of (±)-Cycloclavine
Netz, Natalie; Opatz, Till, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 16 h, rt
Reference
Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari
Marshall, James W.; de Mattos-Shipley, Kate M. J.; Ghannam, Iman A. Y.; Munawar, Asifa; Killen, Jonathan C.; et al, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1.5 h, rt
Reference
Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35
Tarbe, Marion; Miles, John J.; Edwards, Emily S. J. ; Miles, Kim M.; Sewell, Andrew K. ; et al, ChemMedChem, 2020, 15(9), 799-807

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
Concise synthesis of (2R,4R)-monatin
Amino, Yusuke, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 30 min, rt
1.2 Reagents: Water
Reference
Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives
Mita, Tsuyoshi ; Ishii, Sho; Higuchi, Yuki; Sato, Yoshihiro, Organic Letters, 2018, 20(23), 7603-7606

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ;  15 min, rt
Reference
Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts
Xu, Xiao-Liang; Wang, Jia; Yu, Chun-Lei; Chen, Wen; Li, Ying-Chao; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 3 h, rt
Reference
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin
De Jesus Oliveira, Davi; Coelho, Fernando, Synthetic Communications, 2000, 30(12), 2143-2159

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Reference
Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals
Hsu, He-Chu; Hou, Duen-Ren, Tetrahedron Letters, 2009, 50(51), 7169-7171

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  18 h, rt
Reference
Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems
Kobayashi, Shu; Miyamura, Hiroyuki; Akiyama, Ryo; Ishida, Tasuku, Journal of the American Chemical Society, 2005, 127(25), 9251-9254

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation
Christiansen, Michael A.; Butler, Aaron W.; Hill, Amanda R.; Andrus, Merritt B., Synlett, 2009, (4), 653-657

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1
McGrath, Sally; Tortorici, Marcello; Drouin, Ludovic; Solanki, Savade; Vidler, Lewis; et al, Chemistry - A European Journal, 2017, 23(40), 9577-9584

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
Reference
3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives
Korolev, A. M.; Luzikov, Yu. N.; Reznikova, M. I.; Preobrazhenskaya, M. N., Russian Chemical Bulletin, 2010, 59(2), 457-462

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  0 °C
Reference
Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity
Kohlmeyer, Corinna; Schaefer, Andre; Huy, Peter H. ; Hilt, Gerhard, ACS Catalysis, 2020, 10(19), 11567-11577

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
A15942
99%/99%
25g/100g
394.0/1403.0